

Comparing Eleven-Nineteen-Leukemia Protein IN-2 to other ENL inhibitors

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Compound of Interest

Compound Name:

Eleven-Nineteen-Leukemia
Protein IN-2

Cat. No.:

B12407353

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A Comprehensive Comparison of **Eleven-Nineteen-Leukemia Protein IN-2** and Other ENL Inhibitors for Researchers and Drug Development Professionals.

This guide provides an objective comparison of the Eleven-Nineteen-Leukemia (ENL) protein inhibitor, IN-2, against other notable ENL inhibitors. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on presenting experimental data, detailed methodologies, and visual representations of key biological and experimental processes.

The Role of ENL in Leukemia

The Eleven-Nineteen-Leukemia (ENL) protein is a crucial epigenetic reader that recognizes acetylated histones, playing a significant role in the regulation of gene expression. In certain types of acute myeloid leukemia (AML), particularly those with mixed-lineage leukemia (MLL) gene rearrangements, ENL is essential for maintaining the leukemic state. It is a component of the super elongation complex (SEC), which promotes the transcription of oncogenes like MYC and HOX genes. The YEATS domain of ENL is responsible for binding to acetylated histones, making it an attractive therapeutic target for the development of small-molecule inhibitors.

Overview of Compared ENL Inhibitors

This guide focuses on the following ENL inhibitors:



- Eleven-Nineteen-Leukemia Protein IN-2 (Compound 23): A novel benzimidazole derivative identified as a potent ENL inhibitor.
- TDI-11055: An orally bioavailable ENL inhibitor that has shown efficacy in preclinical models
 of AML.
- SR-0813 (Compound 13): A potent and selective ENL/AF9 YEATS domain inhibitor.
- Compound 7, 11, and 24: A series of selective small-molecule inhibitors for the ENL YEATS domain.

Quantitative Data Comparison

The following tables summarize the key quantitative data for the selected ENL inhibitors, allowing for a direct comparison of their biochemical potency and cellular activity.

Table 1: Biochemical Potency of ENL Inhibitors

Inhibitor	Assay Type	Target	IC50 (nM)	Kd (nM)	Reference
IN-2 (Compound 23)	AlphaScreen	ENL YEATS Domain	10.7	N/A	[1]
TDI-11055	TR-FRET	ENL YEATS Domain	50	119	[2][3]
SR-0813 (Compound 13)	HTRF	ENL YEATS Domain	25	30	[4][5]
Compound 7	AlphaScreen	ENL YEATS Domain	<1000	N/A	[2]
Compound 11	AlphaScreen	ENL YEATS Domain	<100	N/A	[2]
Compound 24	AlphaScreen	ENL YEATS Domain	<100	N/A	[2]



N/A: Data not available

Table 2: Cellular Activity of ENL Inhibitors

Inhibitor	Cell Line	Assay Type	IC50/EC50 (μM)	Time Point	Reference
IN-2 (Compound 23)	MOLM-13	Cell Viability	37.9	72 hours	[1]
TDI-11055	MV4;11	Cell Viability	~0.1	8 days	[3]
MOLM-13	Cell Viability	~0.1	8 days	[3]	
SR-0813 (Compound 13)	MV4;11	Cell Growth	~1	~2 weeks	[6]
MOLM-13	Cell Growth	~1	~2 weeks	[6]	
Compound 7	MOLM-13	Gene Expression (MYC)	~10	N/A	[2]
SR-C-107 (R) (optimized from 13)	MOLM-13	Cell Viability (CC50)	1.25 ± 0.18	N/A	[7]
MV4-11	Cell Viability (CC50)	0.81 ± 0.15	N/A	[7]	

N/A: Data not available

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Biochemical Inhibition Assays

AlphaScreen Assay (for IN-2, Compounds 7, 11, 24)



This assay quantifies the ability of an inhibitor to disrupt the interaction between the ENL YEATS domain and an acetylated histone peptide.

Reagents: His-tagged ENL YEATS domain, biotinylated histone H3 peptide (e.g., H3K9ac),
 Streptavidin-coated Donor beads, and Ni-NTA-coated Acceptor beads.

Procedure:

- The His-ENL YEATS protein and biotin-H3K9ac peptide are incubated with the test compound at various concentrations.
- Donor and Acceptor beads are added to the mixture. In the absence of an inhibitor, the interaction between ENL and the histone peptide brings the beads into close proximity.
- Upon excitation at 680 nm, the Donor beads generate singlet oxygen, which excites the Acceptor beads, leading to light emission at 520-620 nm.
- An inhibitor disrupts the protein-peptide interaction, separating the beads and causing a decrease in the AlphaScreen signal.
- IC50 values are calculated from the dose-response curves.[2][8]

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay (for TDI-11055)

This assay also measures the disruption of the ENL-histone interaction.

 Reagents: GST-tagged ENL YEATS domain, biotinylated histone H3 peptide, Europiumlabeled anti-GST antibody (donor), and Streptavidin-labeled acceptor (e.g., APC).

Procedure:

- The components are incubated with the test inhibitor.
- FRET occurs when the donor and acceptor are in close proximity due to the ENL-histone interaction.
- Inhibition of the interaction leads to a decrease in the FRET signal.



IC50 values are determined from the resulting dose-response curves.[3]

Cellular Assays

NanoBRET™ Target Engagement Assay

This assay measures the binding of an inhibitor to ENL within living cells.

- Principle: Bioluminescence Resonance Energy Transfer (BRET) occurs between a NanoLuc® luciferase-tagged ENL protein (donor) and a cell-permeable fluorescent tracer that binds to ENL (acceptor).
- Procedure:
 - Cells are engineered to express the NLuc-ENL fusion protein.
 - The cells are treated with the fluorescent tracer and varying concentrations of the test inhibitor.
 - The inhibitor competes with the tracer for binding to ENL, leading to a decrease in the BRET signal.
 - IC50 values are calculated to determine the cellular potency of the inhibitor. [7][9]

Cell Viability (MTT/MTS) Assay

This assay assesses the effect of ENL inhibitors on the proliferation and viability of leukemia cell lines.

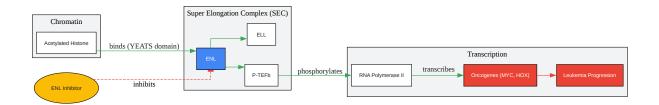
- Principle: Viable cells with active metabolism reduce a tetrazolium salt (MTT or MTS) to a colored formazan product.
- Procedure:
 - Leukemia cells (e.g., MOLM-13, MV4;11) are seeded in 96-well plates.
 - The cells are treated with a range of concentrations of the ENL inhibitor for a specified period (e.g., 72 hours).



- The MTT or MTS reagent is added to each well and incubated.
- A solubilizing solution is added to dissolve the formazan crystals.
- The absorbance is measured at a specific wavelength (e.g., 570 nm).
- The IC50 value, representing the concentration of inhibitor that reduces cell viability by 50%, is calculated.[10][11]

Visualizing Pathways and Workflows

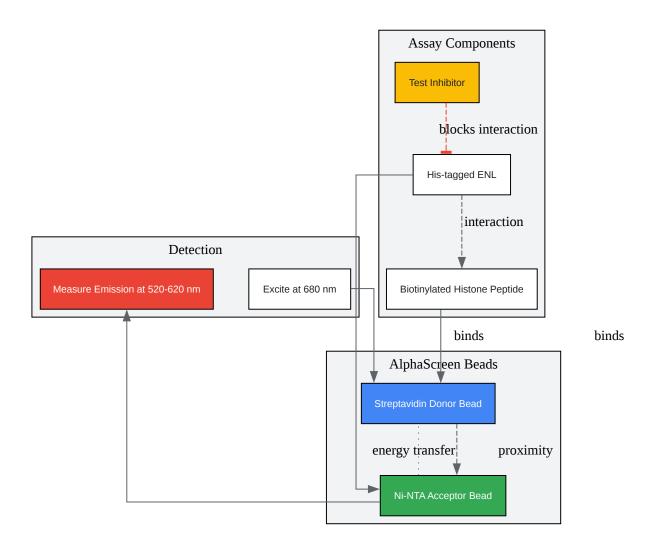
The following diagrams, created using the DOT language, illustrate key concepts related to ENL function and the experimental procedures used to evaluate its inhibitors.



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Caption: ENL Signaling Pathway in Leukemia.

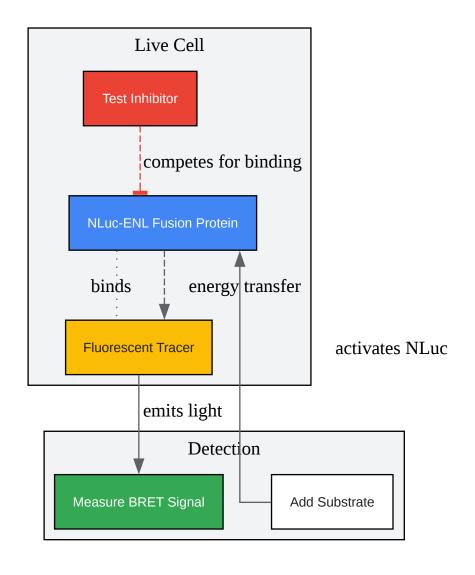




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Caption: AlphaScreen Experimental Workflow.





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Caption: NanoBRET Target Engagement Workflow.

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